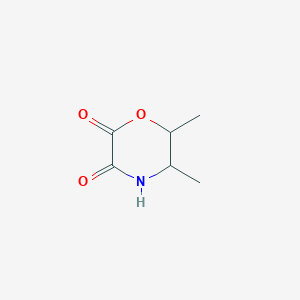

5,6-Dimethylmorpholine-2,3-dione

Description

Overview of Morpholine-Dione Heterocycles in Contemporary Chemical Research

Morpholine-dione heterocycles are a class of organic compounds characterized by a six-membered ring containing a nitrogen atom and an oxygen atom, with two carbonyl groups. These structures are considered "privileged" in medicinal chemistry due to their favorable physicochemical and metabolic properties, as well as their synthetic accessibility. nih.govnih.gov The morpholine (B109124) ring is a versatile and readily available building block in organic synthesis. dntb.gov.ua

The rigid framework of the morpholine-dione scaffold, combined with the potential for diverse substitutions, allows for the precise spatial arrangement of functional groups. This is a critical factor in designing molecules that can selectively interact with biological targets such as enzymes and receptors. nih.gov Consequently, morpholine-dione derivatives are actively being investigated for a wide range of potential therapeutic applications.

Contextualizing 5,6-Dimethylmorpholine-2,3-dione: Structural Features and Academic Interest

The academic interest in this compound and related compounds stems from the desire to explore the structure-activity relationships (SAR) of the morpholine-dione scaffold. By systematically modifying the substituents on the ring, researchers can gain insights into the key molecular features required for a desired biological effect.

Below are the key chemical identifiers for this compound:

| Property | Value |

| Molecular Formula | C6H9NO3 |

| Molecular Weight | 143.144 g/mol |

| CAS Number | 198221-04-4 |

This data is compiled from multiple sources. uni.lusigmaaldrich.comsigmaaldrich.com

The presence of the two methyl groups in this compound introduces chiral centers, meaning the compound can exist as different stereoisomers. The specific spatial arrangement of these methyl groups (cis or trans) will further define the molecule's shape and potential interactions with biological systems. The synthesis of specific stereoisomers of substituted morpholines is an area of active research, as different isomers can exhibit vastly different biological activities. google.com

While extensive research on the specific applications of this compound is not widely available in public literature, its structural features make it a compound of interest for further investigation within the broader and highly active field of morpholine-dione chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

198221-04-4 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

5,6-dimethylmorpholine-2,3-dione |

InChI |

InChI=1S/C6H9NO3/c1-3-4(2)10-6(9)5(8)7-3/h3-4H,1-2H3,(H,7,8) |

InChI Key |

RVXHYESVPAJQTO-UHFFFAOYSA-N |

SMILES |

CC1C(OC(=O)C(=O)N1)C |

Canonical SMILES |

CC1C(OC(=O)C(=O)N1)C |

Synonyms |

2,3-Morpholinedione, 5,6-dimethyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dimethylmorpholine 2,3 Dione and Analogous Systems

Direct Synthetic Routes to 5,6-Dimethylmorpholine-2,3-dione

While specific literature detailing the synthesis of this compound is limited, general and direct methods for constructing the morpholine-2,3-dione (B3331894) ring system are well-established.

One prominent method involves the condensation reaction of N-substituted β-amino alcohols with dialkyl oxalates. researchgate.netsci-hub.se In this approach, the selection of the starting β-amino alcohol is crucial. Primary β-amino alcohols typically yield linear disubstituted oxalamides. However, when N-substituted β-amino alcohols are used, intramolecular cyclization is favored, leading to the formation of the morpholine-2,3-dione ring. researchgate.net This cyclization is driven by the hydroxyl group attacking an intermediate ester or amide carbonyl, followed by the elimination of an alcohol molecule. Theoretical studies suggest that this reaction is under thermodynamic control, with an equilibrium existing between the linear oxalamide and the more stable cyclic morpholine-2,3-dione product, particularly when N-substitution is present. researchgate.net

Another direct route utilizes strained, three-membered heterocycles, specifically 2-acylaziridines, as starting materials. The synthesis proceeds through the electrophilic activation of the aziridine (B145994) ring by an acid chloride. This is followed by a nucleophilic attack and ring opening, which generates a β-amino-α-chlorocarbonyl intermediate. This intermediate then undergoes intramolecular cyclization to form the morpholine-2,3-dione ring system. This cyclization step is often facilitated by a silver salt, such as silver acetate, and has been reported to produce morpholin-2,3-diones in good yields, ranging from 52-86%. bioorg.org

Palladium-catalyzed double carbonylation of β-amino alcohols has also been reported as a pathway to synthesize morpholine-2,3-diones. researchgate.net

Ring-Closure Approaches in Morpholine-Dione Synthesis

Ring-closure or cyclization reactions from open-chain precursors are a cornerstone of heterocyclic synthesis, including the formation of morpholine-diones. These methods are particularly well-documented for the analogous morpholine-2,5-dione (B184730) systems.

Cyclization Reactions from Precursors (e.g., N-(2-halogenacyl)-amino acids)

A widely employed and effective route for the synthesis of morpholine-2,5-diones involves the cyclization of N-(2-haloacyl)-α-amino acids. researchgate.netresearchgate.netmdpi.comhereon.de This is typically a two-step process. nih.gov

The first step is the N-acylation of an α-amino acid with a 2-haloacyl halide, such as chloroacetyl chloride or 2-bromopropionyl bromide. researchgate.netnih.govutwente.nl This reaction is generally performed under basic conditions (e.g., Schotten-Baumann reaction conditions) to facilitate the reaction at the amine group over the carboxylic acid group. researchgate.netnih.gov

The second step is the intramolecular cyclization of the resulting N-(2-haloacyl)-α-amino acid. nih.gov This ring-closure is often conducted in a high-dilution environment using a solvent like dimethylformamide (DMF) and a base (e.g., triethylamine (B128534), sodium bicarbonate) to neutralize the acid produced and favor the intramolecular reaction over intermolecular polymerization. nih.govnih.gov Alternatively, the cyclization can be achieved by heating the sodium salt of the N-(2-haloacyl)-amino acid in the melt. utwente.nl This method has been shown to produce a range of morpholine-2,5-dione derivatives in yields from 4% to 83%. utwente.nl

| Starting Amino Acid | Acylating Agent | Product (Morpholine-2,5-dione derivative) | Yield (%) | Reference(s) |

| Glycine | Chloroacetyl chloride | Morpholine-2,5-dione | - | utwente.nl |

| (S)-Alanine | Chloroacetyl chloride | (S)-3-Methylmorpholine-2,5-dione | 50 | utwente.nl |

| (S)-Valine | Chloroacetyl chloride | (S)-3-Isopropylmorpholine-2,5-dione | - | utwente.nl |

| Glycine | (R,S)-2-Bromopropionyl bromide | (R,S)-6-Methylmorpholine-2,5-dione | - | utwente.nl |

| (S)-Alanine | (R,S)-2-Bromopropionyl bromide | (3S,6R/S)-3,6-Dimethylmorpholine-2,5-dione | - | utwente.nl |

| (S)-Valine | (R,S)-2-Bromopropionyl bromide | (3S,6R/S)-3-Isopropyl-6-methylmorpholine-2,5-dione | 4 | utwente.nl |

Table generated based on reported synthetic routes. Yields are not available for all reactions.

Stereochemical Control in Analogous Morpholine-Dione Synthesis

Controlling the stereochemistry of the final molecule is a critical aspect of synthesis, particularly for biologically active compounds. In the synthesis of morpholine-diones, stereochemical outcomes are highly dependent on the chosen synthetic route and precursors.

For morpholine-2,3-diones synthesized from 2-acylaziridines, the reaction can proceed with complete retention of stereochemistry. bioorg.org It has been demonstrated that the configuration of the starting chiral aziridine is retained at the corresponding carbon in the final morpholine-2,3-dione product. This is attributed to a double inversion mechanism during the aziridine ring-opening and subsequent internal cyclization. bioorg.org

In the synthesis of the analogous morpholine-2,5-diones, the primary strategy for achieving stereochemical control is to start with enantiomerically pure α-amino acids. ru.nl This "chiral pool" approach transfers the inherent chirality of the starting material to the final heterocyclic product. However, some racemization can occur during the cyclization of N-(α-haloacyl)-α-amino acids, which may proceed with an inversion of configuration at the C6 position, potentially resulting in a diastereomeric mixture. researchgate.netnih.gov The method of cyclization plays a role, as cyclization via ester bond formation is often considered more efficient and less prone to racemization than cyclization via amide bond formation. researchgate.net

Optimization of Reaction Conditions and Yield for Morpholine-Dione Core Structures

Optimizing reaction parameters is essential for maximizing yield, minimizing side reactions, and ensuring the purity of the final product. Significant efforts have been made to optimize the synthesis of the morpholine-2,5-dione core, particularly the cyclization of N-(α-haloacyl)-α-amino acid precursors. nih.gov

Key variables in the optimization of this cyclization step include the choice of base, solvent, temperature, and reaction time. nih.gov

Solvent and Concentration: Dimethylformamide (DMF) is a commonly reported solvent for the solution-based cyclization. nih.gov The reaction is typically performed under high-dilution conditions to favor the desired intramolecular cyclization over competing intermolecular reactions that lead to linear polymers. nih.govnih.gov

Base: Various bases can be used, including amine bases like triethylamine or inorganic carbonate bases such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). researchgate.netnih.gov

Temperature: The cyclization is often performed at elevated temperatures, typically ranging from 60 to 110 °C. nih.gov Solvent-free cyclization can also be performed at higher temperatures (120 to 200 °C) under vacuum, but this can lead to product loss through side reactions. nih.gov

One study on the optimization of leucine-derived morpholine-2,5-dione (MD(Leu)) synthesis from 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl) provides a clear example of this process.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| 1 | NaHCO₃ | DMF | 60 | 24 | 55 | nih.gov |

| 2 | NaHCO₃ | DMF | 80 | 24 | 55 | nih.gov |

| 3 | NaHCO₃ | DMF | 110 | 24 | 55 | nih.gov |

| 4 | Na₂CO₃ | DMF | 60 | 24 | 48 | nih.gov |

| 5 | Et₃N | DMF | 60 | 24 | 45 | nih.gov |

Table illustrating the optimization of the cyclization of LeuCl. The initial condition (Entry 1) yielded 55%, which was not improved by increasing the temperature (Entries 2, 3) or changing the base (Entries 4, 5).

These optimization studies show that a combination of NaHCO₃ as the base in a DMF solvent at 60 °C provides a reliable yield for this specific transformation. nih.gov Such systematic investigation is crucial for developing robust and efficient protocols for synthesizing morpholine-dione core structures.

Advanced Spectroscopic and Diffraction Based Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is a cornerstone for the detailed structural analysis of morpholine-2,3-dione (B3331894) systems, offering precise information about the chemical environment and connectivity of atoms within the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shift Analysis

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental in determining the structure of 5,6-dimethylmorpholine-2,3-dione and its analogs.

In a study of N-substituted morpholines, the chemical shifts of the morpholine (B109124) ring protons are influenced by the substituent on the nitrogen atom. For some quaternized morpholinyl compounds, the O-linked methylene (B1212753) protons appear at approximately δ 4.69 and 3.82 ppm, while the N-linked methylene protons are found at δ 3.39 and 2.67 ppm. researchgate.net For (5R,6S)-4,5-Dimethyl-6-phenylmorpholine-2,3-dione, specific proton signals have been reported, though detailed assignments for the dimethyl derivative were not provided. researchgate.net In the case of 6-(9H-Carbazol-4-yloxymethyl)-4-methyl-morpholine-2,3-dione, the methyl group protons attached to the nitrogen appear as a singlet at 3.15 ppm. asianpubs.org

¹³C NMR data for morpholine-2,3-dione derivatives show characteristic signals for the carbonyl carbons in the range of 160-180 ppm. For a related morpholine-2,5-dione (B184730) derivative, 6-isobutylmorpholine-2,5-dione, the carbonyl carbons of the ester and amide moieties resonate at 167.3 and 166.4 ppm, respectively. nih.gov The carbon atoms at positions 3 and 6 of the ring in this derivative have chemical shifts of 51.9 and 67.5 ppm. nih.gov It is expected that this compound would exhibit two distinct carbonyl signals corresponding to the imide and ester functionalities.

Table 1: Representative ¹H NMR Chemical Shifts for Morpholine-2,3-dione Derivatives

| Compound | Functional Group | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 6-(9H-Carbazol-4-yloxymethyl)-4-methyl-morpholine-2,3-dione | N-CH₃ | 3.15 (s) | CDCl₃ + DMSO-d₆ |

| N-substituted morpholines (general) | O-CH₂ | ~4.69, ~3.82 | Not specified |

| N-substituted morpholines (general) | N-CH₂ | ~3.39, ~2.67 | Not specified |

Table 2: Representative ¹³C NMR Chemical Shifts for Morpholine-2,3-dione Derivatives

| Compound | Functional Group | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| Morpholine-2,3-dione derivatives (general) | C=O (carbonyl) | 160-180 | Not specified |

| 6-Isobutylmorpholine-2,5-dione | C=O (ester) | 167.3 | CDCl₃ |

| 6-Isobutylmorpholine-2,5-dione | C=O (amide) | 166.4 | CDCl₃ |

| 6-Isobutylmorpholine-2,5-dione | C-3 | 51.9 | CDCl₃ |

| 6-Isobutylmorpholine-2,5-dione | C-6 | 67.5 | CDCl₃ |

Heteronuclear NMR Techniques (e.g., ¹¹⁸Sn NMR for derivatives)

While direct ¹¹⁸Sn NMR data for this compound derivatives is not prevalent in the provided context, the use of tin-based reagents like stannous octoate as an initiator in the ring-opening polymerization of morpholine-2,5-dione derivatives suggests the potential application of ¹¹⁸Sn NMR. utwente.nlutwente.nl This technique would be crucial for studying the mechanism of polymerization and characterizing any tin-containing intermediates or end-groups in the resulting polymers.

Heteronuclear NMR, such as ¹H-¹³C correlation spectroscopy, is instrumental in assigning the carbon spectrum. nih.gov For instance, in complex organic molecules, Heteronuclear Multiple-Quantum Correlation (HMQC) and Heteronuclear Multiple-Bond Correlation (HMBC) experiments are used to establish direct and long-range correlations between protons and carbons, respectively, which is essential for unambiguous structural assignment. researchgate.netnih.govlibretexts.org

Multidimensional NMR for Structural Confirmation

Multidimensional NMR techniques are vital for confirming the complex structures of morpholine derivatives. researchgate.net Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are used to identify spin-spin coupling networks between adjacent protons, helping to piece together the connectivity of the molecule. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry. researchgate.net

For example, 2D NMR methods including gHMBC and gHMQC are employed to elucidate the complete structure of N-substituted morpholines. researchgate.net These experiments provide comprehensive data on ¹H-¹³C correlations, confirming the carbon backbone and the positions of substituents. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the key functional groups present in this compound and its derivatives.

Infrared (IR) Spectroscopic Characterization

IR spectroscopy is particularly useful for identifying the carbonyl (C=O) and other functional groups within the morpholine-2,3-dione structure. The IR spectra of N-substituted 6-(9H-carbazol-4-yloxymethyl)-morpholine-2,3-diones exhibit strong absorption bands characteristic of the dione (B5365651) functionality. asianpubs.org

Specifically, the ester carbonyl (O-C=O) stretching vibration is typically observed in the range of 1757-1763 cm⁻¹. asianpubs.org The amide carbonyl (N-C=O) stretching vibration appears at a lower frequency, generally between 1669 and 1691 cm⁻¹. asianpubs.org For example, in 6-(9H-Carbazol-4-yloxymethyl)-4-methyl-morpholine-2,3-dione, these bands are found at 1763 cm⁻¹ and 1686 cm⁻¹, respectively. asianpubs.org Additionally, the N-H stretching vibration of the carbazole (B46965) moiety in these derivatives is observed around 3320-3341 cm⁻¹. asianpubs.org

Table 3: Characteristic IR Absorption Bands for Morpholine-2,3-dione Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholine-2,3-dione | O-C=O | 1762 |

| N-C=O | 1684 | |

| Carbazole N-H | 3341 | |

| 6-(9H-Carbazol-4-yloxymethyl)-4-methyl-morpholine-2,3-dione | O-C=O | 1763 |

| N-C=O | 1686 | |

| Carbazole N-H | 3320 | |

| 6-(9H-Carbazol-4-yloxymethyl)-4-ethyl-morpholine-2,3-dione | O-C=O | 1761 |

| N-C=O | 1687 | |

| Carbazole N-H | 3324 | |

| 6-(9H-Carbazol-4-yloxymethyl)-4-propyl-morpholine-2,3-dione | O-C=O | 1763 |

| N-C=O | 1691 | |

| Carbazole N-H | 3327 | |

| 6-(9H-Carbazol-4-yloxymethyl)-4-butyl-morpholine-2,3-dione | O-C=O | 1758 |

| N-C=O | 1687 | |

| Carbazole N-H | 3335 | |

| 6-(9H-Carbazol-4-yloxymethyl)-4-pentyl-morpholine-2,3-dione | O-C=O | 1757 |

| N-C=O | 1687 | |

| Carbazole N-H | 3335 | |

| 6-(9H-Carbazol-4-yloxymethyl)-4-cyclohexyl-morpholine-2,3-dione | O-C=O | 1763 |

| N-C=O | 1669 | |

| Carbazole N-H | 3328 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying symmetric vibrations and bonds that are weakly active in the IR spectrum. While specific Raman data for this compound is not detailed in the provided search results, the technique is widely applied for the characterization of related heterocyclic compounds and materials. beilstein-journals.orgjournalssystem.com For instance, Raman spectroscopy is used to identify the number of layers in materials like MoS₂ and to characterize the vibrational modes of metal-sulfur bonds in various minerals. beilstein-journals.orgjournalssystem.com In the context of this compound, Raman spectroscopy could be employed to study the symmetric stretching vibrations of the morpholine ring and the C-C and C-N bonds, providing a more complete vibrational profile of the molecule. olemiss.edu

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is a fundamental technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this analysis would begin with the ionization of the molecule, typically resulting in a molecular ion (M+), the peak with the highest m/z value, which would confirm the compound's molecular mass savemyexams.com.

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to confirm the compound's structure scienceready.com.au. For this compound (C₆H₉NO₃), likely fragmentation pathways would involve the cleavage of the morpholine ring and the loss of its methyl substituents. Common fragments would be anticipated from the loss of a methyl radical (•CH₃, a loss of 15 Da) or the loss of a carbonyl group (CO, a loss of 28 Da) spectroscopyonline.commiamioh.edu. The analysis of these fragmentation patterns provides conclusive evidence for the molecule's composition and connectivity spectroscopyonline.com.

Table 1: Hypothetical Key Mass Spectrometry Data for this compound

| Feature | Expected Observation |

|---|---|

| Molecular Ion Peak (M+) | A peak corresponding to the molecular weight of C₆H₉NO₃. |

| Fragment 1 ([M-15]⁺) | A peak resulting from the loss of a methyl group. |

| Fragment 2 ([M-28]⁺) | A peak resulting from the loss of a carbonyl group. |

| Fragment 3 ([M-43]⁺) | A peak from the combined loss of a methyl and a carbonyl group. |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid umass.edu. This technique involves directing X-rays onto a single crystal of the substance and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the atomic arrangement within the crystal lattice can be constructed researchgate.net.

This analysis would provide the exact bond lengths, bond angles, and torsion angles of this compound. It would reveal the conformation of the six-membered morpholine ring—whether it adopts a chair, boat, or twist-boat conformation—which is influenced by the steric strain from the dimethyl substituents researchgate.net. Furthermore, for this chiral molecule, X-ray diffraction would unambiguously determine the relative stereochemistry of the two chiral centers at positions C5 and C6 nptel.ac.in.

Table 2: Illustrative Crystallographic Data Parameters for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic crystal symmetry (e.g., monoclinic, orthorhombic). bohrium.com |

| Space Group | The specific symmetry operations of the unit cell. bohrium.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. mdpi.com |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Conformation | The spatial arrangement of atoms (e.g., chair/boat). |

| Stereochemistry | The 3D arrangement at chiral centers. |

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged relative to one another in the crystal, a property known as crystal packing sci-hub.se. This packing is dictated by intermolecular forces, the most significant of which are often hydrogen bonds mdpi.comhelsinki.fi. In the case of this compound, the nitrogen atom and the carbonyl oxygen atoms are potential sites for forming intermolecular hydrogen bonds (e.g., C-H···O), which would link adjacent molecules into larger supramolecular structures mdpi.combeilstein-journals.org. The analysis would detail the geometry (distances and angles) of these hydrogen bonds, which are crucial for the stability of the crystal structure mdpi.com.

Table 3: Representative Intermolecular Hydrogen Bond Parameters

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| C-H···O | Typical Value | Typical Value | Typical Value | Typical Value |

This table illustrates the geometric parameters used to define hydrogen bonds, where D is the donor atom and A is the acceptor atom.

Reactivity Profiles and Reaction Mechanisms of 5,6 Dimethylmorpholine 2,3 Dione and Derivatives

Investigating Ring-Opening Reactivity Pathways

The fundamental reactivity pathway for morpholine-2,3-dione (B3331894) derivatives is ring-opening, which can be initiated by various nucleophiles. This process typically involves the cleavage of the endocyclic ester bond, which is generally more susceptible to nucleophilic attack than the amide bond. The specific outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester bond can be hydrolyzed to yield a linear N-substituted α-hydroxy acid amide. This reaction represents a degradation pathway for polymers derived from these monomers.

Aminolysis: Reaction with amines can lead to the formation of amides, where the amine attacks the ester carbonyl, opening the ring to form a new amide linkage.

Alcoholysis: Alcohols can react with the morpholine-2,3-dione ring, again targeting the ester group, to produce a new ester and a hydroxyl-terminated amide. This is a key reaction in ring-opening polymerization initiated by an alcohol.

Studies on the related morpholine-2,5-dione (B184730) series have shown that the reactivity of the monomer is influenced by factors such as the substituents on the ring and the presence of hydrogen bonding. nih.gov For instance, morpholine-2,5-diones with substituents at the 6-position exhibit lower reactivity in ring-opening polymerization compared to their unsubstituted counterparts. nih.gov While direct studies on the 5,6-dimethylmorpholine-2,3-dione are less common, it is expected that the presence of the two methyl groups would sterically and electronically influence the reactivity of the adjacent carbonyl groups.

The ring-opening of morpholine-2,5-diones can also be terminated by the formation of kinetically inert products, as observed in reactions with certain organotin compounds. psu.edu These reactions can lead to the formation of stable chelating ligands through deprotonation of the N-H bond after the initial ring-opening at the ester group. psu.edu This highlights a potential competing reaction pathway that can hinder polymerization. psu.edu

Polymerization Studies of Morpholine-Dione Monomers

The polymerization of morpholine-dione monomers, particularly the 2,5-dione isomers, has been extensively studied as a route to produce poly(ester-amide)s, which are biodegradable polymers with tunable properties. nih.govresearchgate.net These studies provide a framework for understanding the potential polymerization behavior of this compound.

A variety of catalyst systems have been explored for the ROP of morpholine-dione monomers. The choice of catalyst is crucial for controlling the polymerization process and the properties of the resulting polymer.

Organocatalysts:

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): TBD has been successfully used to catalyze the ROP of alkyl-substituted morpholine-2,5-diones, leading to well-defined polymers. researchgate.netnih.gov

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU, often used in combination with a thiourea (B124793) (TU) cocatalyst, is an effective system for the controlled ROP of morpholine-2,5-diones. researchgate.netnih.govacs.org The use of this binary system allows for the synthesis of polymers with controlled molecular weights and narrow distributions. acs.org

Metal-Based Catalysts:

Stannous Octoate (Sn(Oct)₂): This is a commonly used catalyst for the ROP of lactones and has also been applied to morpholine-2,5-diones. nih.govpsu.eduutwente.nl However, its effectiveness can be limited, sometimes resulting in low molecular weight oligomers. psu.edu

Calcium-Based Catalysts: Calcium hydride (CaH₂) has been used as a co-initiator with poly(ethylene glycol) (PEO) for the ROP of morpholine-2,5-diones, offering a potentially non-toxic alternative to tin-based catalysts. nih.gov

Yttrium Complexes: Alkoxy-amino-bis(phenolate) yttrium complexes have been shown to promote the ROP of (3S,6S)-dimethyl-2,5-morpholinedione. nih.gov

Interactive Table: Catalyst Systems for ROP of Morpholine-Dione Monomers

| Catalyst System | Monomer Example | Key Features |

| TBD | Alkyl-substituted morpholine-2,5-diones | Produces well-defined polymers. researchgate.netnih.gov |

| DBU/Thiourea | 3-Benzylmorpholine-2,5-dione, Methionine-derived morpholine-2,5-diones | Allows for controlled polymerization and synthesis of block copolymers. nih.govacs.org |

| Stannous Octoate | Morpholine-2,5-dione derivatives | Widely used, but can lead to oligomers. psu.eduutwente.nl |

| CaH₂/PEO | Cyclo(glycolic acid-valine) | Non-toxic catalyst system. nih.gov |

| Yttrium Complexes | (3S,6S)-dimethyl-2,5-morpholinedione | Promotes polymerization via coordination-insertion. nih.gov |

The mechanism of ROP for morpholine-diones is generally believed to proceed through the cleavage of the ester bond, as the amide bond is more stable. utwente.nl The specific mechanism, however, can vary depending on the catalyst system employed.

Coordinated Insertion Mechanism: This mechanism is typical for metal-based catalysts, such as the yttrium complexes. nih.gov The monomer first coordinates to the metal center of the catalyst, followed by the insertion of the monomer into the metal-alkoxide bond of the initiator. This process propagates the polymer chain.

Brønsted Base Catalysis: In the case of organocatalysts like TBD and DBU, the polymerization is often initiated by an alcohol. researchgate.net The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the ester carbonyl of the monomer to initiate ring-opening. The propagating chain end is a hydroxyl group, which is then activated by the base for the next monomer addition.

Dual Activation Mechanism: With the DBU/thiourea system, a dual activation mechanism is proposed. The DBU activates the initiator (alcohol), while the thiourea activates the monomer through hydrogen bonding, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. researchgate.net

A significant challenge in the ROP of morpholine-diones is the potential for side reactions. For instance, with some metal catalysts, after the initial ring-opening, the amide N-H group can react to form stable, kinetically inert chelating ligands, effectively terminating the polymerization. psu.edu

The kinetics and thermodynamics of the ROP of morpholine-diones are critical for achieving controlled polymerization and high monomer conversion.

Kinetics: Kinetic studies of the ROP of alkyl-substituted morpholine-2,5-diones catalyzed by TBD have shown that the polymerization can be well-controlled, with molar masses increasing linearly with monomer conversion and narrow dispersities (Đ < 1.2). researchgate.netnih.gov However, at higher conversions (>50%), a decrease in the polymerization rate and a slight increase in dispersity have been observed, which is attributed to transesterification side reactions. researchgate.netnih.gov Similar controlled polymerization has been observed with the DBU/thiourea system up to conversions of around 80%. researchgate.netnih.gov

Thermodynamics: The polymerizability of cyclic monomers is governed by the change in Gibbs free energy (ΔGp). For polymerization to be favorable, ΔGp must be negative. This is influenced by both the enthalpy (ΔHp) and entropy (ΔSp) of polymerization. The ring strain of the monomer contributes to a more negative ΔHp, favoring polymerization. However, the loss of translational entropy upon polymerization (negative ΔSp) disfavors the process. The balance between these factors determines the ceiling temperature (Tc), above which polymerization is no longer thermodynamically favorable. osti.gov While specific thermodynamic data for this compound is not readily available, studies on related cyclic esters provide a general understanding of the principles involved. acs.org

Achieving control over the molecular weight of the resulting polymers and minimizing the formation of low molecular weight oligomers are key objectives in the ROP of morpholine-diones.

Initiator to Monomer Ratio: The molecular weight of the polymer can be controlled by adjusting the molar ratio of the monomer to the initiator. nih.gov A higher ratio generally leads to a higher molecular weight.

Catalyst System: The choice of catalyst system is paramount. Well-controlled polymerizations with predictable molecular weights and low dispersities have been achieved using organocatalytic systems like TBD and DBU/thiourea. researchgate.netnih.govacs.org In contrast, catalysts like Sn(Oct)₂ can sometimes lead to the formation of only low molecular weight oligomers. psu.edu

Reaction Conditions: The reaction conditions, such as temperature and reaction time, also play a crucial role. For example, in the ROP of morpholine-2,5-dione derivatives, prolonged reaction times or high temperatures can lead to side reactions like transesterification, which can broaden the molecular weight distribution. nih.gov

Interactive Table: Factors Affecting Molecular Weight Control

| Factor | Influence | Example |

| Monomer/Initiator Ratio | Directly influences the degree of polymerization and thus molecular weight. | Increasing the ratio leads to higher molecular weight polymers. nih.gov |

| Catalyst System | Determines the level of control over the polymerization. | TBD and DBU/TU systems offer good control. researchgate.netnih.gov Sn(Oct)₂ can be less effective. psu.edu |

| Reaction Conditions | Affects the rate of polymerization and the occurrence of side reactions. | High temperatures can promote transesterification, affecting dispersity. nih.gov |

Chemical Transformations at the Dione (B5365651) Moiety

The 2,3-dione functionality in this compound presents opportunities for various chemical transformations, although specific studies on this particular compound are limited. Based on the general reactivity of α-keto amides and vicinal dicarbonyls, several reactions can be envisioned.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride. Selective reduction of one carbonyl group over the other could be a synthetic challenge.

Condensation Reactions: The nitrogen-bound carbonyl group and the adjacent carbonyl group can potentially react with binucleophiles to form new heterocyclic systems.

Enolate Chemistry: The protons on the carbon atom adjacent to the nitrogen (C-5) and the carbon atom adjacent to the oxygen (C-2) could potentially be deprotonated to form enolates, which can then be reacted with electrophiles. However, the acidity of these protons would be influenced by the adjacent heteroatoms and the other carbonyl group.

Reactions with Grignard Reagents: Grignard reagents would be expected to add to one or both of the carbonyl groups, leading to the formation of tertiary alcohols after workup.

The presence of the 2,3-dione moiety imparts specific electronic and steric properties to the ring system, influencing its reactivity in these transformations.

Reactivity Towards Various Chemical Reagents (e.g., Nucleophiles, Organometallic Species)

The reactivity of this compound is dictated by the presence of two key functional groups: an amide and an ester, both of which are part of a six-membered heterocyclic ring. The adjacent carbonyl groups at the 2 and 3 positions create a vicinal dicarbonyl system, which influences the electrophilicity of these carbons. The methyl substituents at the 5 and 6 positions can exert steric and electronic effects on the reactivity of the ring.

Reactivity with Nucleophiles

The electrophilic nature of the carbonyl carbons in the ester and amide moieties makes them susceptible to attack by nucleophiles. The general reactivity trend suggests that the ester carbonyl is typically more electrophilic and thus more reactive towards nucleophiles than the amide carbonyl. This is because the lone pair of electrons on the nitrogen atom of the amide is more delocalized into the carbonyl group compared to the lone pair on the oxygen atom of the ester, making the amide carbonyl less electrophilic.

Ring-Opening Reactions:

The reaction of morpholine-2,5-dione derivatives, which are isomers of the title compound, with nucleophiles often leads to ring-opening polymerization. sigmaaldrich.comucl.ac.uk This suggests that the ester bond is susceptible to cleavage. While specific studies on this compound are limited, it is plausible that strong nucleophiles could induce ring-opening via attack at the ester carbonyl (C-2). For instance, amines could potentially react to form an amide and an alcohol after hydrolysis.

Reactions with Amines:

Reactivity with Organometallic Species

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles and strong bases. libretexts.org Their reactions with this compound are expected to be vigorous.

Reaction with Grignard Reagents:

Grignard reagents are known to add to carbonyl compounds. libretexts.orgmasterorganicchemistry.com In the case of this compound, the reaction with a Grignard reagent could potentially lead to the addition to one or both carbonyl groups. Given the higher reactivity of the ester carbonyl, initial attack is likely to occur at the C-2 position. A subsequent attack could potentially occur at the C-3 carbonyl. The reaction of esters with Grignard reagents typically results in the formation of tertiary alcohols after acidic workup, often with the addition of two equivalents of the Grignard reagent. researchgate.net

Reaction with Organolithium Reagents:

Organolithium reagents are generally more reactive than Grignard reagents. fishersci.fr Their reaction with this compound would likely follow a similar pathway to that of Grignard reagents, with nucleophilic addition to the carbonyl groups. Due to their high reactivity, organolithium reagents can also act as strong bases, potentially leading to deprotonation at the α-carbon if acidic protons are present. libretexts.org

Detailed Research Findings:

Detailed experimental data, including reaction yields and specific product characterization for the reaction of this compound with a wide range of nucleophiles and organometallic species, is not extensively documented in publicly available literature. Commercial suppliers of this compound note that it is provided for early discovery research without extensive analytical data. sigmaaldrich.com

The following table summarizes the expected reactivity based on the functional groups present in this compound and general principles of organic chemistry.

Expected Reactivity of this compound

| Reagent Type | Specific Reagent Example | Expected Reaction Type | Potential Product(s) | Comments |

|---|---|---|---|---|

| Nucleophiles (Amines) | Primary Amine (R-NH₂) | Nucleophilic Acyl Substitution / Ring-Opening | Ring-opened amide-alcohol | Reactivity is dependent on the nucleophilicity of the amine and reaction conditions. |

| Secondary Amine (R₂NH) | Nucleophilic Acyl Substitution / Ring-Opening | Ring-opened amide-alcohol | Steric hindrance from the amine and the substrate can influence the reaction rate. | |

| Organometallic Species | Grignard Reagent (R-MgX) | Nucleophilic Addition | Tertiary alcohols (from addition to the ester) | Likely attacks the more electrophilic ester carbonyl first. Double addition is possible. |

| Organolithium Reagent (R-Li) | Nucleophilic Addition / Deprotonation | Tertiary alcohols and/or deprotonated products | Highly reactive; can act as a strong base. |

Further experimental investigation is required to fully elucidate the reactivity profile and reaction mechanisms of this compound with a diverse array of chemical reagents.

Applications in Advanced Materials Science and Organic Synthesis

Future Research Directions and Uncharted Territories

Innovations in Synthetic Methodologies for 5,6-Dimethylmorpholine-2,3-dione

The development of efficient and stereoselective synthetic routes to this compound is a primary area for future research. Current methodologies for the synthesis of the broader morpholine-2,3-dione (B3331894) class can be adapted and optimized for this specific derivative.

One promising approach is the condensation of a suitably substituted amino alcohol with an oxalate (B1200264) derivative, such as diethyl oxalate. sci-hub.se For the synthesis of this compound, the key precursor would be 1-aminopropan-2-ol (B43004), which possesses the requisite methyl group at the carbon adjacent to the nitrogen. The reaction of this amino alcohol with an oxalate derivative would likely proceed through an intermediate amido ester, which could then undergo intramolecular cyclization. The efficiency and selectivity of this cyclization could be influenced by reaction conditions such as temperature, solvent, and the choice of base.

Another innovative strategy involves the palladium-catalyzed double carbonylation of β-amino alcohols. oup.comresearchgate.netnii.ac.jp This method offers a direct route to the morpholine-2,3-dione ring system. Applying this to the synthesis of this compound would again utilize 1-aminopropan-2-ol as the starting material. The catalytic cycle is believed to involve the formation of a carbamoylpalladium(II) complex, followed by intramolecular nucleophilic attack of the hydroxyl group and reductive elimination to yield the dione (B5365651) product. oup.com Research in this area could focus on optimizing the palladium catalyst and reaction conditions to achieve high yields and selectivity for the desired 5,6-dimethyl derivative.

A summary of potential synthetic precursors is provided in the table below.

| Precursor Name | Chemical Formula | Role in Synthesis |

| 1-Aminopropan-2-ol | C₃H₉NO | Provides the N-C5-C6 backbone with methyl groups |

| Diethyl oxalate | C₆H₁₀O₄ | Source of the C2-C3 dicarbonyl unit |

| Carbon Monoxide | CO | Carbon source for palladium-catalyzed carbonylation |

Exploration of Novel Catalytic Systems for Controlled Transformations

The development of novel catalytic systems for the controlled transformation of this compound is a crucial next step in unlocking its potential. The presence of two carbonyl groups and a heterocyclic ring offers multiple sites for catalytic modification.

One area of interest is the stereoselective reduction of one of the carbonyl groups to yield chiral 2-hydroxy-3-one or 3-hydroxy-2-one derivatives. These products could serve as valuable building blocks in asymmetric synthesis. Catalytic systems employing chiral metal complexes or organocatalysts could be explored to achieve high diastereoselectivity and enantioselectivity in these reductions.

Furthermore, the ring-opening polymerization (ROP) of this compound, analogous to that of morpholine-2,5-diones, presents an exciting avenue for the creation of novel polydepsipeptides. nih.govupc.eduutwente.nl The methyl substituents at the 5 and 6 positions would be expected to influence the polymer's properties, such as its thermal stability, biodegradability, and mechanical strength. Research could focus on the efficacy of various catalysts, including organometallic complexes and enzymes, to control the polymerization process and the resulting polymer's molecular weight and architecture. upc.edu

Advanced Computational Approaches for Predictive Design

Advanced computational methods, particularly Density Functional Theory (DFT), can provide profound insights into the structure, reactivity, and properties of this compound, guiding future experimental work. researchgate.netresearchgate.netbamu.ac.in

DFT calculations can be employed to predict the most stable conformation of the molecule, including the orientation of the methyl groups. This information is crucial for understanding its reactivity and potential for stereoselective transformations. Furthermore, computational models can elucidate the reaction mechanisms of its synthesis and subsequent transformations, identifying transition states and reaction intermediates to help optimize reaction conditions. researchgate.net

Predictive design of novel derivatives can also be facilitated by computational studies. By modeling the effects of different substituents on the morpholine-2,3-dione core, researchers can identify candidates with desired electronic and steric properties for specific applications. This in silico screening can significantly accelerate the discovery of new functional molecules.

A hypothetical data table illustrating the type of information that could be generated from DFT calculations is presented below.

| Calculated Property | Predicted Value | Significance |

| Dipole Moment | ~3.5 D | Influences solubility and intermolecular interactions |

| HOMO-LUMO Gap | ~5.8 eV | Indicator of chemical reactivity and electronic transitions |

| Ring Conformation | Twisted Boat | Affects steric accessibility for reactions |

| Vibrational Frequencies | (Calculated Spectrum) | Aids in experimental characterization via IR and Raman spectroscopy |

Interdisciplinary Research with Emerging Fields in Material Chemistry

The unique structure of this compound positions it as a promising candidate for interdisciplinary research, particularly in the field of material chemistry. The potential to create novel polydepsipeptides through its ring-opening polymerization opens up a vast design space for new biodegradable and biocompatible materials. nih.govupc.edu

The incorporation of the 5,6-dimethyl substitution is expected to alter the physical properties of the resulting polymer compared to polymers derived from unsubstituted or monosubstituted morpholine-diones. These alterations could include changes in crystallinity, glass transition temperature, and degradation rate. Such tailored materials could find applications in biomedical fields, for example, as scaffolds for tissue engineering, in controlled drug delivery systems, or as biodegradable packaging materials. nih.gov

Future research should focus on the synthesis of copolymers of this compound with other cyclic esters or amides to further tune the material properties. The exploration of these novel materials in collaboration with material scientists and biomedical engineers will be key to realizing their full potential in emerging technologies.

Q & A

Q. Analytical Techniques :

- NMR Spectroscopy : Confirms regiochemistry and methyl group positions.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration and crystal packing.

Table 1 : Example Analytical Data for a Related Dione (Hypothetical)

| Parameter | Value (Hypothetical) | Method |

|---|---|---|

| Molecular Formula | C₆H₉NO₂ | High-Resolution MS |

| Melting Point | 120–122°C | Differential Scanning Calorimetry |

| ¹H NMR (CDCl₃) | δ 1.25 (s, 6H) | 400 MHz NMR |

Q. Key Challenges :

- Steric hindrance from 5,6-dimethyl groups may reduce catalytic efficiency. Solutions include using bulkier catalysts or adjusting solvent polarity .

How can computational modeling predict the biological activity of this compound?

Q. Advanced

- Molecular Docking : Screens binding affinity to target enzymes (e.g., antimicrobial targets like DNA gyrase) .

- QSAR Models : Relate substituent effects (e.g., methyl groups) to bioactivity using descriptors like Hammett constants.

Case Study : Indoline-2,3-dione derivatives showed antibacterial activity correlated with electron-withdrawing substituents . Similar models can guide morpholine-dione optimization.

What are the challenges in achieving regioselective modifications on the morpholine ring?

Advanced

Challenges :

- Competing reactivity at N- vs. O-sites.

- Steric effects from 5,6-dimethyl groups limiting access to electrophilic reagents.

Q. Solutions :

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of amines).

- Directed C–H Activation : Use transition-metal catalysts to target specific positions .

What storage conditions ensure the stability of this compound?

Q. Basic

- Temperature : Store at –20°C for long-term stability; room temperature for short-term use.

- Environment : Moisture-sensitive; use desiccants and airtight containers.

- Light Exposure : Protect from UV light to prevent photodegradation .

How do structural modifications at the 5/6 positions influence electronic properties?

Q. Advanced

- Electron-Donating Methyl Groups : Increase electron density on the morpholine ring, altering reactivity in nucleophilic substitutions.

- Spectroscopic Shifts : Methyl groups deshield adjacent protons in ¹H NMR (e.g., δ 1.25 ppm for CH₃ groups) .

Table 3 : Substituent Effects on Reactivity

| Modification | Impact on Reactivity | Example Reaction |

|---|---|---|

| 5,6-Dimethyl | Reduced electrophilicity | Slower nucleophilic attack |

| Fluorination at C-4 | Enhanced electrophilicity | Faster cycloaddition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.